Acid Blue 277

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

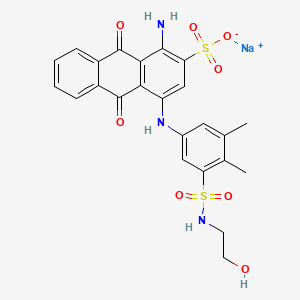

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-amino-4-[3-(2-hydroxyethylsulfamoyl)-4,5-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O8S2.Na/c1-12-9-14(10-18(13(12)2)36(31,32)26-7-8-28)27-17-11-19(37(33,34)35)22(25)21-20(17)23(29)15-5-3-4-6-16(15)24(21)30;/h3-6,9-11,26-28H,7-8,25H2,1-2H3,(H,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHGZCMFNNAVCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)NCCO)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N3NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885314 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25797-81-3, 61967-93-9 | |

| Record name | C.I. 61203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025797813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-amino-9,10-dihydro-4-[5-[(2-hydroxyethyl)sulphamoyl]-3,4-xylidino]-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Acid Blue 277?

An In-depth Technical Guide to the Chemical Properties of Acid Blue 277

Authored by: A Senior Application Scientist

Abstract

This compound (C.I. 61203) is a synthetic anthraquinone dye recognized for its vibrant reddish-blue hue and robust performance characteristics. Its application spans various industrial sectors, most notably in the dyeing of protein and polyamide fibers such as wool, silk, and nylon. This technical guide provides a comprehensive examination of the core chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and materials science. The document elucidates the dye's molecular structure, physicochemical characteristics, synthesis pathway, analytical methodologies, and key safety considerations, offering field-proven insights into its behavior and application.

Chemical Identity and Molecular Structure

A foundational understanding of a dye's chemical identity is paramount to predicting its behavior, including its affinity for substrates, solubility, and stability. This compound is classified as an anthraquinone dye, a class known for its structural rigidity and good lightfastness.

The key identifiers for this compound are consolidated in the table below.

| Property | Value | Reference(s) |

| C.I. Name | This compound, C.I. 61203 | [1][2] |

| CAS Number | 25797-81-3 | [1][2][3][4] |

| Molecular Formula | C₂₄H₂₂N₃NaO₈S₂ | [1][3][4][5] |

| Molecular Weight | 567.57 g/mol | [1][3][4][5] |

| IUPAC Name | sodium;1-amino-4-[3-(2-hydroxyethylsulfamoyl)-4,5-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate | [4][5] |

| Appearance | Dark blue powder | [2] |

The molecular architecture of this compound is centered around a 9,10-dioxoanthracene core. This rigid, planar structure is the chromophore responsible for its color. Key functional groups are strategically positioned on this core:

-

Sulfonic Acid Group (-SO₃⁻): The sodium salt of the sulfonic acid group imparts significant water solubility to the molecule, a critical property for its application in aqueous dyeing processes. This anionic group is also the primary site for ionic interaction with positively charged fibers.

-

Amino Groups (-NH₂ and -NH-): The primary amino group and the secondary amine bridge act as auxochromes, modifying and intensifying the color of the anthraquinone chromophore.

-

Substituted Anilino Group: This bulky side group influences the dye's steric properties and contributes to its overall fastness. The N-(2-hydroxyethyl)sulfamoyl moiety within this group can also participate in hydrogen bonding.

Caption: Chemical structure of this compound.

Physicochemical Properties

The functional utility of a dye is dictated by its physicochemical properties. These parameters influence everything from the dye's dissolution in a dye bath to its ultimate fastness on a substrate.

Solubility Profile

This compound is classified as a water-soluble dye, a characteristic endowed by its sodium sulfonate group.[3] However, reported quantitative values for its solubility in water vary, with figures cited at 100 g/L, 70 g/L, and 1.2 g/L (at 20°C).[3][6][7] This variability may stem from differences in experimental conditions (e.g., temperature, pH, purity of the dye sample).

-

Causality of Solubility: The dissolution mechanism in water involves the hydration of the sodium cation (Na⁺) and the anionic sulfonate group (-SO₃⁻). The polarity of the N-(2-hydroxyethyl)sulfamoyl group also contributes to its aqueous solubility. The large hydrophobic anthraquinone core, however, limits its solubility compared to smaller dye molecules.

-

Influence of pH and Temperature: Like many acid dyes, the solubility of this compound can be influenced by pH.[8] In highly acidic solutions, protonation of the amino groups can occur, potentially altering solubility. As with most dissolution processes, solubility is also temperature-dependent, generally increasing with higher temperatures.

Spectral Properties

The color of this compound arises from its absorption of light in the visible spectrum. The specific wavelengths absorbed are determined by the electronic structure of its conjugated π-system within the anthraquinone chromophore.

Computed Molecular Descriptors

Computational chemistry provides valuable insights into the behavior of molecules.

| Descriptor | Value | Reference(s) |

| LogP (Octanol-Water Partition) | -0.05 | [6] |

| Topological Polar Surface Area | 213 Ų | [4] |

| Hydrogen Bond Donor Count | 4 | [4] |

| Rotatable Bond Count | 7 | [4] |

-

Expert Interpretation: The negative LogP value indicates a high degree of hydrophilicity, consistent with its water-soluble nature. The large polar surface area and multiple hydrogen bond donors further confirm its ability to interact with polar solvents like water and with polar functional groups on fibers like wool and nylon. The seven rotatable bonds give the side chains some conformational flexibility.

Synthesis Pathway

Understanding the synthesis of this compound is crucial for quality control and process optimization. The industrial production is a condensation reaction.[1]

Manufacturing Process: The synthesis involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (commonly known as Bromamine acid) with 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide.[1]

This is a nucleophilic aromatic substitution reaction where the amino group of the benzene sulfonamide derivative displaces the bromine atom on the anthraquinone ring. Modern synthetic approaches often employ a copper catalyst system to enhance reaction efficiency and yield.[11] The use of a monovalent copper complex, for example, can achieve nearly complete conversion of the bromamine acid, minimizing hydrolysis and debromination side reactions.[11] This not only improves the product yield but also significantly reduces the environmental impact by lowering the amount of heavy metals and colored effluent in the wastewater.[11]

Caption: Industrial synthesis workflow for this compound.

Analytical Characterization Protocols

Rigorous analytical testing ensures the purity, identity, and concentration of the dye, which is critical for reproducible applications in research and industry.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar molecule like this compound, reverse-phase HPLC (where the stationary phase is nonpolar) is the method of choice.

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of this compound powder and dissolve it in 100 mL of a 50:50 (v/v) mixture of methanol and water to create a stock solution. Prepare a working standard of ~10 µg/mL by further dilution.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 6.5.

-

Mobile Phase B: Acetonitrile.

-

Detector: Diode Array Detector (DAD) or UV-Vis detector set at the λmax (~600 nm).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Elution: Start with 20% B, linearly increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

-

Data Analysis: The purity is assessed by the area percentage of the main peak corresponding to this compound in the chromatogram. Impurities from starting materials or side reactions will appear as separate peaks.

Trustworthiness: This method is self-validating. The retention time provides qualitative identification (when compared to a reference standard), while the peak area provides quantitative data. The DAD detector can also capture the UV-Vis spectrum of the peak, confirming its identity against a spectral library.

Protocol 2: Spectroscopic Quantification by UV-Vis Spectroscopy

Principle: The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This allows for precise quantification.

Methodology:

-

Preparation of Standards: Prepare a series of standard solutions of this compound in deionized water with known concentrations (e.g., 1, 2, 5, 10, 15 mg/L).

-

Determine λmax: Scan a mid-range standard solution (e.g., 10 mg/L) across the UV-Vis spectrum (typically 300-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax using a spectrophotometer with a 1 cm cuvette. Plot absorbance versus concentration.

-

Sample Measurement: Measure the absorbance of the unknown sample (diluted to fall within the calibration range) at λmax.

-

Concentration Calculation: Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.

Caption: Standard analytical workflows for this compound.

Applications and Functional Insights

The chemical properties of this compound directly translate to its industrial applications.

-

Textile Dyeing: Its primary application is in dyeing protein fibers (wool, silk) and synthetic polyamides (nylon).[4][12] The dyeing mechanism is based on an ionic bond formed between the anionic sulfonate (-SO₃⁻) groups of the dye and the protonated amino groups (-NH₃⁺) of the fibers under acidic conditions. This strong interaction results in good wash fastness.[12]

-

Other Substrates: It is also used for coloring paper and leather.[3][4][12]

-

Fluorescent Tracer: An interesting application is its use as a marker for sea targets and for tracing groundwater, suggesting it possesses fluorescent properties that aid in aerial or remote detection.[3]

Safety and Environmental Considerations

A comprehensive understanding of a chemical includes its potential hazards and environmental footprint.

-

Health and Safety: this compound is classified as an irritant. It can cause skin irritation and serious eye irritation.[13] Inhalation of the powder may lead to respiratory tract irritation, and it may trigger asthmatic responses in sensitized individuals.[14][15] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and use in a well-ventilated area, is required when handling the solid dye.[13][15]

-

Environmental Impact: As with many synthetic dyes, the release of this compound into waterways is a significant environmental concern. It is a common contaminant in aquatic environments.[4] Studies have indicated that it can be toxic to aquatic organisms and may exhibit genotoxicity and cytotoxicity.[4] Its persistence in the environment necessitates effective wastewater treatment methods, and research has explored its removal via adsorption onto materials like chitosan composites.[4]

Conclusion

This compound is a commercially significant anthraquinone dye whose chemical properties are well-suited for its primary applications. Its water solubility, derived from its sulfonate group, allows for straightforward application in aqueous dyeing, while its rigid molecular structure provides good fastness properties. The key to its function lies in the ionic interaction between the anionic dye and cationic fibers. While effective, its use demands careful handling due to its irritant nature and a responsible approach to wastewater management to mitigate its environmental impact. The analytical protocols outlined herein provide a robust framework for ensuring its quality and enabling further research into its applications and environmental fate.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 3. This compound - Acid Blue E4R - Acid Blue S-4R from Emperor Chem [emperordye.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | C24H22N3NaO8S2 | CID 23689115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. saujanyaexports.com [saujanyaexports.com]

- 8. hztya.com [hztya.com]

- 9. researchgate.net [researchgate.net]

- 10. Absorption [Acid Blue 29] | AAT Bioquest [aatbio.com]

- 11. CN104312193A - Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid - Google Patents [patents.google.com]

- 12. specialchem.com [specialchem.com]

- 13. merck.com [merck.com]

- 14. assets.greenbook.net [assets.greenbook.net]

- 15. cncolorchem.com [cncolorchem.com]

An In-Depth Technical Guide to the Molecular Structure and Formula of Acid Blue 277

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Identity of a Key Anthraquinone Dye

Acid Blue 277, a synthetic dye of the anthraquinone class, is recognized for its vibrant blue hue and applications in various industrial processes, including textile dyeing.[1][2] Beyond its role as a colorant, its well-defined chemical structure makes it a subject of scientific interest for toxicological and environmental studies. This guide provides a comprehensive examination of the molecular formula and intricate structure of this compound, offering foundational knowledge for researchers and professionals in chemistry and related fields.

Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is paramount for any scientific investigation. The key identifiers and quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₂N₃NaO₈S₂ | [1][3][4][5] |

| Molecular Weight | 567.57 g/mol | [1][4][6][7] |

| IUPAC Name | sodium;1-amino-4-[3-(2-hydroxyethylsulfamoyl)-4,5-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate | [3][5] |

| CAS Number | 25797-81-3 | [1][3][4][6] |

| Canonical SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)NCCO)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | [3] |

| C.I. Name | This compound | [1][4] |

Deconstructing the Molecular Architecture

The molecular structure of this compound is characterized by a central anthraquinone core, which is a tricyclic aromatic ketone.[1] This core is strategically functionalized to achieve its distinct color and chemical properties.

Key Structural Features:

-

Anthraquinone Core: This forms the rigid backbone of the molecule, contributing to its stability and chromophoric properties.

-

Amino Group: An amino group (-NH₂) is attached at the 1-position of the anthraquinone core.

-

Anilino Bridge: A substituted anilino group acts as a bridge, linking the anthraquinone core to a dimethylphenyl group.

-

Sulfonate Group: A sulfonate group (-SO₃⁻) is present on the anthraquinone ring, imparting water solubility to the dye. The molecule exists as a sodium salt of this sulfonic acid.[3][5]

-

Substituted Phenyl Ring: The anilino bridge connects to a phenyl ring substituted with two methyl groups and a sulfonamide group.

-

Hydroxyethylsulfamoyl Group: The sulfonamide group is further functionalized with a 2-hydroxyethyl moiety (-S(=O)(=O)NCCO), which can influence the dye's solubility and interactions.[3]

The following diagram illustrates the detailed molecular structure of this compound.

Figure 1: Molecular Structure of this compound

Synthetic Pathway: A Brief Overview

The synthesis of this compound is typically achieved through a condensation reaction.[1] The process involves the reaction of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide.[1] This synthetic route highlights the modular nature of the dye's construction, allowing for the strategic placement of functional groups to achieve the desired chemical and physical properties.

Experimental Considerations and Methodologies

For researchers working with this compound, a robust analytical workflow is essential for structural verification and purity assessment.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of acetonitrile and water with an acidic modifier like formic acid, to ensure good peak shape and resolution.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration.

-

Instrumentation: Utilize a C18 reverse-phase HPLC column. Set the detector to monitor at the wavelength of maximum absorbance for this compound.

-

Analysis: Inject the sample and run the gradient method. The purity can be determined by the relative area of the main peak corresponding to this compound.

The causality behind using a C18 column lies in its hydrophobic nature, which effectively retains the relatively nonpolar anthraquinone core, while the aqueous-organic mobile phase allows for the elution and separation of the dye from potential impurities.

Protocol: Spectroscopic Characterization (UV-Vis)

-

Solvent Selection: Choose a solvent in which this compound is fully soluble and that is transparent in the visible region of the electromagnetic spectrum (e.g., deionized water).

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.

-

Measurement: Record the absorbance spectrum from approximately 400 nm to 800 nm using a UV-Vis spectrophotometer.

-

Data Interpretation: The wavelength of maximum absorbance (λmax) is a characteristic property of the dye's chromophore and can be used for identification and quantification.

This protocol is self-validating as the position of λmax is a physical constant for the molecule under specific solvent conditions, providing a reliable fingerprint.

Logical Framework for Structural Elucidation

The confirmation of this compound's structure relies on a convergence of evidence from multiple analytical techniques.

Figure 2: Workflow for Structural Confirmation

Conclusion

This guide has provided a detailed technical overview of the molecular formula and structure of this compound. By understanding its core attributes, from the fundamental molecular formula to the arrangement of its functional groups, researchers are better equipped to utilize this compound in their studies, whether for analytical method development, toxicological assessment, or as a reference standard. The provided protocols and logical frameworks offer a starting point for the rigorous scientific investigation of this and similar chemical entities.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. specialchem.com [specialchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 5. 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | C24H22N3NaO8S2 | CID 23689115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. This compound - Acid Blue E4R - Acid Blue S-4R from Emperor Chem [emperordye.com]

Spectroscopic data of Acid Blue 277 (UV-Vis, Fluorescence).

A Technical Guide to the Spectroscopic Characterization of Anthraquinone Dyes: A Methodological Approach

Introduction

In the realms of materials science, drug development, and industrial chemistry, the precise characterization of organic molecules is paramount. Anthraquinone dyes, a class of compounds widely used in the textile industry, also present intriguing possibilities in biomedical research due to their unique chemical structures. This guide addresses the critical need for a robust, methodological approach to determining the spectroscopic properties of such dyes, with a focus on Acid Blue 277.

While specific, publicly available spectroscopic data for this compound is scarce, this guide will provide a comprehensive framework for its characterization. To illustrate the experimental and analytical processes, we will use Acid Blue 80, a structurally related and well-documented anthraquinone dye, as a practical case study. This document is designed for researchers, scientists, and professionals who require a deep, technical understanding of how to generate and interpret UV-Visible and fluorescence spectroscopic data for this important class of molecules.

Part 1: Foundational Principles of Molecular Spectroscopy

A molecule's interaction with light provides a window into its electronic structure. For dyes, these interactions are the very source of their color and potential for fluorescence. Understanding the principles of UV-Visible (UV-Vis) absorption and fluorescence spectroscopy is the first step in harnessing their analytical power.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the energy required to promote an electron from a lower energy ground state to a higher energy excited state. The Beer-Lambert Law is the cornerstone of quantitative UV-Vis analysis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For an anthraquinone dye, the UV-Vis spectrum reveals the presence of chromophores—the parts of the molecule responsible for its color. The extended system of conjugated double bonds in the anthraquinone core gives rise to strong absorption bands in the visible region. The position of the absorption maximum (λmax) is sensitive to the molecular structure and the solvent environment.

Fluorescence Spectroscopy

Fluorescence is a photoluminescence process where a molecule, after absorbing a photon and reaching an excited electronic state, emits a photon as it returns to the ground state. This emission of light is typically at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

Fluorescence spectroscopy is a highly sensitive technique that provides information about a molecule's electronic structure and its local environment. Key parameters measured include the excitation and emission spectra, the fluorescence quantum yield (the efficiency of the fluorescence process), and the fluorescence lifetime. For a dye to be fluorescent, it must possess a rigid, planar structure that slows down non-radiative decay processes, allowing for radiative decay (fluorescence) to occur. Many anthraquinone derivatives exhibit fluorescence, making this a valuable characterization technique.

Part 2: Experimental Workflow for Spectroscopic Characterization

A systematic approach is crucial for obtaining high-quality, reproducible spectroscopic data. The following workflow outlines the key steps, from sample preparation to data analysis.

An In-depth Technical Guide to Acid Blue 277 (CAS: 25797-81-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Acid Blue 277, an anthraquinone-based dye. It delves into its chemical and physical properties, applications, safety protocols, and analytical methodologies, offering a foundational resource for professionals in research and development.

Chemical Identity and Properties

This compound, identified by the CAS number 25797-81-3, is a synthetic dye belonging to the anthraquinone class.[1] Its molecular structure is characterized by a central anthraquinone core, which is responsible for its color, modified with various functional groups that enhance its solubility and dyeing properties. The Colour Index name for this dye is C.I. This compound.[1]

Molecular Structure

The IUPAC name for this compound is sodium;1-amino-4-[3-(2-hydroxyethylsulfamoyl)-4,5-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate.[2] The structure features sulfonic acid groups, which classify it as an acid dye and render it soluble in water.[3]

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental protocols, including solvent selection and concentration calculations.

| Property | Value | Source(s) |

| CAS Number | 25797-81-3 | [1][4] |

| Molecular Formula | C₂₄H₂₂N₃NaO₈S₂ | [1][4] |

| Molecular Weight | 567.57 g/mol | [1][4] |

| Appearance | Dark blue powder | [4][5] |

| Odor | Odorless | [4] |

| Solubility | Soluble in water (100 g/L) | [3] |

| pH | 7.5 | [4] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a condensation reaction.[1][6] The primary manufacturing method is the reaction between 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide.[1][6] Advances in synthesis aim to improve yield and reduce environmental impact by using catalyst systems like monovalent copper complexes to minimize byproducts and heavy metal contamination in wastewater.[7]

Applications and Uses

This compound is a versatile dye with several industrial and research applications.

-

Textile Industry : It is widely used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2] It is known for good light and washing fastness properties.[8]

-

Other Industrial Uses : The dye also finds applications in the coloring of paper, leather, and in the formulation of inks.[2][8] It can also be used in medicine and cosmetics for shading.[3][9]

-

Research Applications : Due to its distinct color and spectroscopic properties, it can be used as a tracer dye. One notable use is for exploring fluorescent groundwater and as a sea marker to facilitate aerial reconnaissance searches.[3][9]

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and research purposes. Standard analytical techniques include spectrophotometry and chromatography.

Experimental Protocol: Spectrophotometric Analysis (UV-Vis)

Objective: To determine the concentration of this compound in a solution by measuring its absorbance at the wavelength of maximum absorption (λmax). This protocol is based on the Beer-Lambert law.

Causality: The anthraquinone chromophore in this compound absorbs light in the visible spectrum. The intensity of this absorption is directly proportional to its concentration in a non-absorbing solvent, allowing for quantification.

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh 10 mg of high-purity this compound standard.

-

Dissolve it in 100 mL of deionized water to prepare a 100 µg/mL stock solution.

-

Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 2, 5, 10, 20 µg/mL).

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength to scan from 400 nm to 800 nm to determine the λmax. For similar acid dyes, this is often in the 600-650 nm range.[10]

-

Use deionized water as a blank to zero the instrument.

-

-

Measurement:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Measure the absorbance of the unknown sample solution (ensure it is diluted to fall within the calibration range).

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Use the linear regression equation (y = mx + c) from the curve to calculate the concentration of the unknown sample.

-

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of an this compound sample and separate it from potential impurities or degradation products.

Causality: Reversed-phase HPLC is an effective technique for separating water-soluble dyes. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. The sulfonic acid groups on this compound give it sufficient polarity to elute under these conditions.

Methodology:

-

Sample Preparation:

-

Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 10-20 µg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 6.5). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis or Diode Array Detector (DAD) set at the λmax of this compound.

-

Column Temperature: 30 °C.

-

-

Data Analysis:

-

The purity of the sample is determined by the area percentage of the main peak corresponding to this compound in the chromatogram.

-

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

-

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the quality control and analysis of an this compound sample.

Figure 2. Quality Control Workflow for this compound.

Safety, Handling, and Toxicology

Hazard Identification

According to available Safety Data Sheets (SDS), this compound presents several potential health hazards.[4]

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[4]

-

Inhalation: May cause irritation to the respiratory tract.[4]

-

Skin Contact: Prolonged or repeated contact may cause skin irritation.[4]

-

Eye Contact: Dust may cause irritation and inflammation.[4]

There is no evidence to suggest that this compound is carcinogenic.[4]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure.[4]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.[4]

-

PPE:

-

Storage: Store in a cool, dry place in tightly sealed containers, away from strong oxidizing agents.[4]

Toxicological and Environmental Fate

Studies have indicated that this compound can be toxic to aquatic organisms and may accumulate in the environment.[2] Research has been conducted on methods for its removal from wastewater, such as adsorption using chitosan composite materials or simultaneous adsorption and degradation with immobilized enzymes.[2]

Conclusion

This compound (CAS: 25797-81-3) is an industrially significant anthraquinone dye with well-defined chemical properties. Its utility in textiles, research, and other sectors is balanced by the need for careful handling and consideration of its environmental impact. The analytical protocols outlined in this guide provide a robust framework for its quantification and purity assessment, ensuring reliable and reproducible results for researchers and drug development professionals.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound - Acid Blue E4R - Acid Blue S-4R from Emperor Chem [emperordye.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 6. This compound | 25797-81-3 [chemicalbook.com]

- 7. CN104312193A - Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid - Google Patents [patents.google.com]

- 8. specialchem.com [specialchem.com]

- 9. haniotika-nea.gr [haniotika-nea.gr]

- 10. osha.gov [osha.gov]

Unlocking the Research Potential of Acid Blue 277: A Technical Guide for Scientific Innovators

This guide delves into the untapped research applications of Acid Blue 277, an anthraquinone-based dye. While traditionally utilized in the textile and paper industries, its unique chemical architecture presents a compelling case for its exploration in advanced scientific research. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its foundational chemistry, established toxicological profile, and a forward-looking exploration of its potential in cellular imaging, photodynamic therapy, and environmental science. We will move beyond the conventional and explore how the inherent properties of this molecule can be leveraged to answer pressing scientific questions.

Foundational Profile of this compound

This compound, with the CAS number 25797-81-3, is a synthetic dye belonging to the anthraquinone class.[1] Its molecular structure is characterized by a 9,10-anthraquinone core, which is the basis for its vibrant blue color and many of its potential research applications.[1]

| Property | Value | Source |

| IUPAC Name | sodium;1-amino-4-[3-(2-hydroxyethylsulfamoyl)-4,5-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate | [2] |

| Molecular Formula | C24H22N3NaO8S2 | [1] |

| Molecular Weight | 567.57 g/mol | [1] |

| CAS Number | 25797-81-3 | [1] |

| C.I. Name | This compound, 61203 | [1] |

| Water Solubility | 100 g/L | [3] |

Its manufacturing process involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide.[1] The presence of sulfonate groups renders it water-soluble, a key characteristic for many biological applications.[3]

It's important to acknowledge the existing body of research on the environmental and health impacts of this compound. Studies have indicated that it can exhibit genotoxicity, cytotoxicity, and oxidative stress in various cell types.[4] Like many azo dyes, it can be toxic to aquatic organisms.[5][6] This known toxicological profile, while a caution for some applications, can be strategically employed in others, such as in environmental toxicology studies.

Potential Research Application I: A Novel Fluorescent Probe for Cellular Imaging

Scientific Rationale

The demand for novel fluorescent probes that can overcome limitations of existing dyes, such as photobleaching and spectral overlap, is ever-present in cell biology.[10] The potential for this compound to exhibit unique spectral properties, coupled with its water solubility and cell permeability (inferred from its structure), makes it a candidate for a cellular stain, potentially with specificity for certain organelles. The sulfonamide group might influence its localization within the cell.

Experimental Workflow: Characterization and Cellular Localization

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | C24H22N3NaO8S2 | CID 23689115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Acid Blue E4R - Acid Blue S-4R from Emperor Chem [emperordye.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. ijrar.org [ijrar.org]

- 7. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 8. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Ecotoxicity of Acid Blue 277

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of the current scientific understanding of the environmental fate and ecotoxicity of Acid Blue 277 (C.I. 61203; CAS No. 25797-81-3). As a member of the anthraquinone dye class, this compound sees widespread use in various industries, leading to its potential release into aquatic ecosystems.[1] This document synthesizes available data on its persistence, degradation pathways, and toxicological effects on aquatic life. It is designed to be a critical resource for researchers and professionals engaged in environmental risk assessment and the development of sustainable chemical practices.

Chemical and Physical Properties of this compound

This compound is a synthetic anthraquinone dye characterized by its vibrant blue color.[2] Its chemical structure and properties are fundamental to understanding its environmental behavior.

| Property | Value | Source |

| Chemical Name | Sodium 1-amino-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-2-anthracenesulfonate | [3] |

| CAS Number | 25797-81-3 | [4] |

| C.I. Name | This compound | [4] |

| Molecular Formula | C₂₄H₂₂N₃NaO₈S₂ | [3] |

| Molecular Weight | 567.57 g/mol | [4] |

| Appearance | Dark blue powder | [5] |

| Water Solubility | Information not readily available, but as an acid dye, it is expected to be water-soluble. |

Environmental Fate of this compound

The environmental fate of a chemical encompasses its persistence and transformation in various environmental compartments. For this compound, the primary routes of environmental concern are its biodegradation and abiotic degradation processes.

Biodegradation

The complex aromatic structure of anthraquinone dyes generally makes them resistant to rapid biodegradation.[6] However, under specific conditions, microbial degradation can occur. While specific studies on the biodegradation of this compound are limited, research on similar anthraquinone dyes provides insights into its likely degradation pathways.

A probable biodegradation pathway for a related dye, Acid Navy Blue R, suggests a combination of anaerobic and aerobic processes is necessary for complete removal. The initial step under anaerobic conditions is the reductive cleavage of the molecule, leading to the formation of aromatic amines. These intermediates can then be further degraded under aerobic conditions.

Abiotic Degradation

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment.

-

Hydrolysis: As an acid dye, this compound is generally stable to hydrolysis under neutral and acidic conditions. Under alkaline conditions, some hydrolysis may occur, but it is not considered a primary degradation pathway for this class of dyes.[8]

Ecotoxicity of this compound

The ecotoxicity of a substance refers to its potential to cause harm to aquatic and terrestrial organisms. For this compound, the primary concern is its impact on aquatic ecosystems.

Aquatic Toxicity

While specific LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population) values for this compound are not widely reported in publicly available literature, general information on anthraquinone dyes and some specific acid dyes can provide an indication of its potential toxicity. In vitro and in vivo studies have indicated that this compound can be toxic to aquatic organisms.[1]

Surrogate Data for Similar Dyes:

| Test Organism | Dye | Endpoint | Value | Source |

| Daphnia magna | Methylene Blue | 48h EC50 | 61.5 µg/L | [9] |

| Tilapia mossambica | Acid Blue 113 | 96h LC50 | Not specified, but toxic effects observed at 5, 10, and 20 mg/L | [10] |

| Oreochromis niloticus | Metal complex azo acid dye | 96h LC50 | > 50% survival at test concentrations | [6] |

It is crucial to note that the toxicity of dyes can be influenced by environmental factors such as light, which can induce phototoxicity in some anthraquinone derivatives.

Bioaccumulation

Bioaccumulation is the process by which a substance is taken up by an organism from the environment and accumulates in its tissues. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF). There is currently no available data on the BCF for this compound. However, its molecular structure and expected water solubility suggest a low to moderate potential for bioaccumulation. For surfactants, which share some properties with dyes, the bioconcentration is correlated with the membrane lipid-water distribution ratio rather than the octanol-water partition ratio.[11]

Recommended Experimental Protocols for a Comprehensive Environmental Assessment

To address the existing data gaps for this compound, a suite of standardized ecotoxicological and environmental fate studies should be conducted. The following Organisation for Economic Co-operation and Development (OECD) guidelines provide robust and internationally accepted methodologies.

Aquatic Toxicity Testing

-

OECD 203: Fish, Acute Toxicity Test: This guideline details a 96-hour test to determine the lethal concentration (LC50) of a substance to fish.

-

OECD 202: Daphnia sp., Acute Immobilisation Test: This 48-hour test assesses the concentration at which a substance immobilizes 50% of the tested Daphnia (EC50).

-

OECD 201: Alga, Growth Inhibition Test: This 72-hour test evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50).

Bioaccumulation Assessment

-

OECD 305: Bioaccumulation in Fish: This guideline provides a framework for determining the bioconcentration factor (BCF) of a chemical in fish through aqueous or dietary exposure.[8] This is a critical test for assessing the potential of this compound to accumulate in aquatic food webs.

Conclusion and Future Perspectives

This compound, an anthraquinone-based dye, presents a complex environmental profile. While it is expected to undergo slow biodegradation and potential photodegradation, significant data gaps remain regarding its specific degradation rates, pathways, and the toxicity of its transformation products. Furthermore, a lack of quantitative ecotoxicity data for fish, algae, and invertebrates, as well as its bioaccumulation potential, hinders a complete environmental risk assessment.

Future research should prioritize conducting standardized environmental fate and ecotoxicity tests according to OECD guidelines to generate robust and reliable data for this compound. This will enable a more accurate assessment of its environmental risks and inform the development of appropriate risk management strategies and more sustainable alternatives.

References

- 1. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-, sodium salt (1:1) | C24H22N3NaO8S2 | CID 23689115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. ENVIRONMENTAL [oasis-lmc.org]

- 6. Acute and subchronic toxicity of metal complex azo acid dye and anionic surfactant oil on fish Oreochromis niloticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantum yield - Wikipedia [en.wikipedia.org]

- 8. irjet.net [irjet.net]

- 9. Acid Blue 7 | C37H35N2NaO6S2 | CID 62498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acute Toxic Effects of the Textile Dye, Acid Blue 113, on the Biochemicals of Teleost Fish, Tilapia Mossambica (Peteres) (Pisces: Teleostei, Cichlidae) – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Screening the baseline fish bioconcentration factor of various types of surfactants using phospholipid binding data - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Adsorption Mechanisms of Acid Blue 277 on Various Materials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the adsorption mechanisms of the anionic dye, Acid Blue 277, onto a range of adsorbent materials. As a Senior Application Scientist, the following sections synthesize field-proven insights with detailed scientific data to explain the "why" behind experimental choices and provide a robust understanding of the underlying principles governing the removal of this dye from aqueous solutions.

Introduction to this compound and the Imperative for Its Removal

This compound (AB 277), with the molecular formula C₂₄H₂₂N₃NaO₈S₂ and a molecular weight of 567.57 g/mol , is a synthetic dye belonging to the anthraquinone class.[1] It is characterized by its vibrant red-light blue color and is utilized in various industrial applications.[1] The complex aromatic structure of this compound contributes to its stability and persistence in the environment, making its removal from industrial effluents a significant challenge. The discharge of dye-containing wastewater into aquatic ecosystems can impede light penetration, affecting photosynthesis, and some dyes are known to be toxic and carcinogenic. Adsorption has emerged as a highly effective and economically viable method for the removal of such dyes from wastewater.[2][3][4] This guide will delve into the specific mechanisms governing the adsorption of this compound onto several key adsorbent materials.

Core Adsorption Principles of an Anionic Dye

As an acid dye, this compound is anionic in nature, meaning it carries a negative charge in aqueous solutions due to the presence of sulfonate groups (-SO₃⁻). This fundamental property dictates its interaction with adsorbent surfaces. The adsorption of anionic dyes is significantly influenced by the surface charge of the adsorbent and the pH of the solution. Generally, acidic conditions (low pH) are favorable for the adsorption of anionic dyes.[5] At low pH, the concentration of H⁺ ions in the solution is high, leading to the protonation of the adsorbent's surface and making it more positively charged. This creates a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged anionic dye molecules. Conversely, at higher pH values, the adsorbent surface tends to become negatively charged, leading to electrostatic repulsion and a decrease in adsorption capacity.[5]

Adsorption of this compound on Activated Carbon

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of pollutants, including dyes.

Adsorption Mechanisms

The adsorption of acid dyes like this compound onto activated carbon is a complex process that can involve several mechanisms:

-

Electrostatic Attraction: At a pH below the point of zero charge (pHpzc) of the activated carbon, the surface becomes positively charged, facilitating the electrostatic attraction of the anionic this compound molecules. The adsorption of acid blue dyes on activated carbon has been shown to decrease with an increase in pH, supporting the role of electrostatic interactions.[2][5]

-

Chemisorption: The interaction between the dye molecules and the functional groups on the activated carbon surface can lead to the formation of chemical bonds. Studies on the adsorption of acid dyes on activated carbon have suggested that the process can be characterized as chemisorption.[2][5]

-

π-π Interactions: The aromatic rings present in the structure of both this compound and the graphitic layers of activated carbon can lead to π-π stacking interactions, contributing to the overall adsorption process.

-

Hydrogen Bonding: The presence of oxygen-containing functional groups (e.g., carboxyl, hydroxyl) on the surface of activated carbon can facilitate the formation of hydrogen bonds with the functional groups of the this compound molecule.

Quantitative Adsorption Data

While specific data for this compound is limited, a study on a generic "acid blue" dye on powdered activated charcoal reported a maximum adsorption capacity of 151.3 mg/g.[2] The adsorption process was found to follow the pseudo-second-order kinetic model, indicating that chemisorption is the rate-limiting step.[2][5] The equilibrium data was well-fitted by the Langmuir and Freundlich isotherm models.[2]

| Adsorbent | Adsorbate | Max. Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model | Reference |

| Powdered Activated Charcoal | Acid Blue (generic) | 151.3 | Pseudo-second-order | Langmuir, Freundlich | [2] |

Characterization of Adsorption

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool to identify the functional groups on the adsorbent surface that are involved in the adsorption process. The FTIR spectrum of activated carbon before and after dye adsorption would likely show shifts in the peaks corresponding to hydroxyl (-OH), carboxyl (-COOH), and other oxygen-containing functional groups, indicating their participation in the adsorption of the acid dye.

Scanning Electron Microscopy (SEM) provides morphological information about the adsorbent. SEM images of activated carbon typically reveal a highly porous structure. After dye adsorption, the pores may appear to be filled or the surface morphology may be altered, providing visual evidence of the adsorption process.

Adsorption of this compound on Clay Minerals (Bentonite and Montmorillonite)

Clay minerals, such as bentonite and montmorillonite, are abundant, low-cost, and environmentally friendly adsorbents. Their layered structure and the presence of exchangeable cations make them suitable for the removal of various pollutants.

Adsorption Mechanisms

The primary mechanisms for the adsorption of this compound on clay minerals include:

-

Electrostatic Interactions: The surfaces of clay minerals are typically negatively charged. To enhance the adsorption of anionic dyes, the clay surface is often modified with cationic surfactants (e.g., cetyltrimethylammonium bromide - CTAB). This modification reverses the surface charge to positive, thereby promoting strong electrostatic attraction with the anionic dye molecules.[6]

-

Ion Exchange: While less significant for anionic dyes on unmodified clays, some interaction with positively charged edge sites can occur.

-

Van der Waals Forces: These weak intermolecular forces also contribute to the overall adsorption process.

Quantitative Adsorption Data

Studies on the adsorption of other acid dyes, such as Congo Red, onto bentonite have shown that modification with CTAB can significantly increase the adsorption capacity from 37.10 mg/g for natural bentonite to 210.10 mg/g for CTAB-modified bentonite.[6] The adsorption process for acid dyes on modified bentonite often follows the pseudo-second-order kinetic model and is well-described by the Langmuir isotherm, suggesting a monolayer adsorption process.[6] The adsorption is often found to be spontaneous and endothermic.[6]

| Adsorbent | Adsorbate | Max. Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model | Reference |

| Bentonite | Congo Red | 37.10 | Pseudo-second-order | Langmuir | [6] |

| CTAB-Modified Bentonite | Congo Red | 210.10 | Pseudo-second-order | Langmuir | [6] |

Characterization of Adsorption

FTIR Analysis of bentonite before and after modification and dye adsorption would reveal changes in the characteristic peaks of the clay structure and the appearance of new peaks corresponding to the surfactant and the adsorbed dye, confirming the modification and adsorption processes.

SEM Analysis of natural bentonite typically shows a flaky, layered structure. After modification with a surfactant and adsorption of the dye, the surface morphology may appear more aggregated or coated, providing visual confirmation of the surface changes and dye uptake.

Adsorption of this compound on Industrial Waste Materials (Fly Ash)

Fly ash, a byproduct of coal combustion in thermal power plants, is a potential low-cost adsorbent for wastewater treatment due to its availability and porous structure.

Adsorption Mechanisms

The adsorption of anionic dyes like this compound on fly ash is influenced by its chemical composition, which primarily consists of silica, alumina, and iron oxides. The key mechanisms include:

-

Electrostatic Interactions: The surface of fly ash can be positively or negatively charged depending on the pH of the solution. At low pH, the surface becomes protonated, favoring the adsorption of anionic dyes. Studies on the removal of other reactive blue dyes have shown that a low pH (around 2) is optimal for adsorption on fly ash.[7]

-

Chemisorption: The presence of metal oxides on the fly ash surface can lead to the formation of chemical bonds with the dye molecules.

-

Physical Adsorption: The porous nature of fly ash provides sites for the physical entrapment of dye molecules.

Quantitative Adsorption Data

Research on the removal of other reactive dyes using modified fly ash has demonstrated its effectiveness. For instance, modified coal fly ash showed a 94% removal of Remazol Blue at a low pH.[7] The adsorption of basic dyes on fly ash has been shown to follow the pseudo-second-order kinetic model and the Freundlich isotherm.[8] The process is often endothermic in nature.[8]

| Adsorbent | Adsorbate | Removal Efficiency | Optimal pH | Kinetic Model | Isotherm Model | Reference |

| Modified Coal Fly Ash | Remazol Blue | 94% | 2.0 | - | - | [7] |

| H₂SO₄-treated Fly Ash | Methylene Blue | - | - | Pseudo-second-order | Freundlich | [8] |

Characterization of Adsorption

FTIR Analysis of fly ash before and after dye adsorption can help identify the functional groups involved in the process. Changes in the Si-O-Si, Al-O-Si, and metal-oxide vibrational bands would indicate their interaction with the dye molecules.

SEM Analysis of fly ash typically reveals spherical particles of various sizes. After dye adsorption, the surface of these particles may appear coated or with agglomerated dye molecules, providing visual evidence of the adsorption process.

Experimental Protocols

Batch Adsorption Studies

A typical batch adsorption experiment to evaluate the adsorption of this compound on a given material involves the following steps:

-

Preparation of Adsorbent: The adsorbent material is washed, dried, and sieved to obtain a uniform particle size.

-

Preparation of Dye Solution: A stock solution of this compound is prepared, and working solutions of desired concentrations are made by dilution.

-

Adsorption Experiment: A known amount of the adsorbent is added to a fixed volume of the dye solution of a specific concentration in a conical flask.

-

Parameter Variation: The experiments are conducted under varying conditions of pH, contact time, initial dye concentration, adsorbent dosage, and temperature to determine the optimal conditions.

-

Equilibrium and Kinetics: Samples are withdrawn at different time intervals to study the kinetics of adsorption. The mixture is agitated until equilibrium is reached.

-

Analysis: The adsorbent is separated from the solution by centrifugation or filtration. The final concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum wavelength of this compound.

-

Data Analysis: The amount of dye adsorbed per unit mass of adsorbent (qe) and the percentage of dye removal are calculated. The data is then fitted to various kinetic and isotherm models to understand the adsorption mechanism.

Visualization of Adsorption Processes

General Adsorption Workflow

Caption: A generalized workflow for batch adsorption experiments.

Factors Influencing Adsorption

References

- 1. Study on the adsorption performance of modified high silica fly ash for methylene blue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iscientific.org [iscientific.org]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. omicsonline.org [omicsonline.org]

- 7. matec-conferences.org [matec-conferences.org]

- 8. Adsorption of basic dye from aqueous solution onto fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Blue: A Technical Guide to the Health and Safety of Acid Blue 277 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Blue 277, a synthetic anthraquinone dye, is utilized in various laboratory applications. While specific toxicological data for this compound is not extensively documented in publicly accessible literature, its classification as an acid and azo dye, coupled with its fine powder form, necessitates a robust and proactive approach to health and safety. This in-depth technical guide provides a comprehensive framework for the safe handling of this compound in a research and development environment. By synthesizing available safety data with established best practices for managing acid and azo dyes, this document equips laboratory personnel with the knowledge and procedures to mitigate risks effectively. The guide details hazard identification, risk assessment strategies, engineering controls, personal protective equipment protocols, and emergency procedures, ensuring a culture of safety and scientific integrity.

Chemical and Physical Identity of this compound

This compound is chemically identified as sodium 1-amino-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonate. It belongs to the anthraquinone class of dyes. In the laboratory, it is typically encountered as a blue powder.

| Property | Value | Source |

| C.I. Name | This compound | [1] |

| C.I. Number | 61203 | [1] |

| CAS Number | 25797-81-3 | [1] |

| Molecular Formula | C24H22N3NaO8S2 | [1] |

| Molecular Weight | 567.57 g/mol | [1] |

| Appearance | Blue Powder |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. While comprehensive toxicological data for this specific compound is limited, the available information and the hazards associated with its chemical class provide a basis for a conservative risk assessment.

Known Health Hazards

Based on available Safety Data Sheets (SDS) and chemical databases, this compound presents the following hazards:

-

Skin Irritation: Causes skin irritation.[2]

-

Serious Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[3]

Some sources also indicate a potential for irreversible effects, though specific details are not provided.[3] Studies on similar azo dyes have shown the potential for genotoxicity, cytotoxicity, and oxidative stress.[4]

The Physical Hazard of Fine Powders

A significant, and often underestimated, hazard associated with dyes like this compound is their physical form as a fine powder.

-

Inhalation Risk: Fine powders are easily aerosolized during handling, leading to an increased risk of inhalation. This can cause respiratory irritation and potentially systemic effects.

-

Contamination Spread: The fine particulate nature of the dye allows it to easily spread and contaminate surfaces, equipment, and personal protective equipment, leading to unintentional exposure.

Considerations for Azo Dyes

This compound belongs to the azo class of dyes. A key concern with some azo dyes is their potential to metabolize into aromatic amines, some of which are known or suspected carcinogens. While there is no specific data indicating this metabolic pathway for this compound, it is a prudent consideration in the overall risk assessment and reinforces the need for stringent exposure controls.

A Proactive Framework for Risk Mitigation

A multi-layered approach to risk mitigation is essential for ensuring the safety of laboratory personnel. This framework is built on the principles of the hierarchy of controls, prioritizing the most effective measures to eliminate or reduce hazards.

Caption: Hierarchy of controls for managing risks associated with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.

-

Chemical Fume Hood: All handling of powdered this compound and preparation of its solutions should be conducted within a certified chemical fume hood.

-

Ventilated Balance Enclosure: For weighing the powder, a ventilated balance enclosure (also known as a powder hood) is highly recommended to contain any dust generated.

-

Local Exhaust Ventilation: If the experimental setup does not permit the use of a fume hood, local exhaust ventilation (e.g., a snorkel) should be positioned as close as possible to the source of potential exposure.

Administrative Controls: Standardizing Safe Practices

Administrative controls are work policies and procedures that reduce the duration, frequency, and severity of exposure to hazards.

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and readily accessible to all personnel.

-

Training: All personnel who will be working with this compound must receive documented training on its hazards, safe handling procedures, and emergency protocols.

-

Designated Work Areas: Establish designated areas for working with this compound to prevent cross-contamination of other laboratory spaces.

-

Good Housekeeping: Maintain a clean and organized workspace. All spills should be cleaned up immediately according to the procedures outlined in Section 5.

Personal Protective Equipment (PPE): The Final Barrier

PPE is to be used in conjunction with engineering and administrative controls. It provides a final barrier between the user and the hazardous substance.

Caption: Recommended Personal Protective Equipment for handling this compound.

-

Body Protection: A laboratory coat, preferably a disposable one or one dedicated to working with dyes, should be worn at all times.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Consider double-gloving, especially during weighing and solution preparation. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.

-

Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles are recommended.

-

Respiratory Protection: When handling the powder outside of a chemical fume hood or ventilated enclosure, a NIOSH-approved N95 respirator is essential to prevent inhalation of airborne particles.

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical to minimizing exposure to this compound.

Weighing and Solution Preparation Protocol

-

Preparation: Don the appropriate PPE as outlined in Section 3.3. Ensure that the chemical fume hood or ventilated balance enclosure is functioning correctly.

-

Weighing: Carefully weigh the required amount of this compound powder. Use a spatula to transfer the powder and avoid creating dust clouds.

-

Dissolving: Add the solvent to the vessel containing the weighed powder slowly to avoid splashing. If necessary, use a magnetic stirrer to aid in dissolution.

-

Container Sealing and Labeling: Securely cap the container with the prepared solution and label it clearly with the chemical name, concentration, date, and your initials.

-

Decontamination: Decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes as hazardous waste.

-

Glove Removal and Hand Washing: Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.

Storage Requirements

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep it away from incompatible materials such as strong oxidizing agents.[3]

-

Ensure the storage area is clearly labeled as containing hazardous chemicals.

Waste Disposal and Emergency Procedures

Proper management of waste and a clear plan for emergencies are crucial components of a comprehensive safety program.

Waste Disposal

-

Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

-

Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour any solutions containing this dye down the drain.

-

Follow your institution's specific guidelines for hazardous waste disposal.

Spill and Contamination Response

-

Small Spills (Powder):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

-

Carefully scoop up the material and place it in a labeled hazardous waste container.

-

Clean the spill area with soap and water.

-

-

Small Spills (Liquid):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pillows).

-

Collect the absorbent material and place it in a labeled hazardous waste container.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the immediate area.

-

Alert your laboratory supervisor and institutional safety office immediately.

-

Prevent entry into the affected area.

-

Follow the instructions of the emergency response team.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[3]

Conclusion: A Commitment to Safety

While specific toxicological data for this compound remains limited, a comprehensive safety protocol can be established based on its known hazards and its classification as an acid and azo dye in powdered form. By implementing the hierarchy of controls, with a strong emphasis on engineering and administrative measures, and by ensuring the correct and consistent use of personal protective equipment, researchers can significantly mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount to protecting the health of laboratory personnel and maintaining the integrity of scientific research.

References

Foreword: The Enduring Relevance of Anthraquinone Dyes in Modern Research

An In-Depth Technical Guide to the Research-Scale Synthesis and Manufacturing of Acid Blue 277

Prepared by: Gemini, Senior Application Scientist